molecular formula C20H16F3N5O2S B2934423 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 852143-02-3

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No. B2934423
CAS RN: 852143-02-3
M. Wt: 447.44
InChI Key: VMKJREGXGXBFEG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an indole, a triazole, a thioether, and a trifluoromethoxyphenyl group. Indoles are aromatic heterocyclic organic compounds that have been widely studied due to their presence in natural products and pharmaceuticals . Triazoles are another class of heterocyclic compounds that have been used in various fields including medicinal chemistry .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. Indoles are known to undergo electrophilic substitution reactions at the C3 position . Triazoles can act as ligands in coordination chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethoxy group could increase the compound’s lipophilicity and metabolic stability .

Scientific Research Applications

Non-Competitive α-Glucosidase Inhibitors

This compound has been studied for its role as a non-competitive α-glucosidase inhibitor . α-Glucosidase is an enzyme crucial in the carbohydrate digestion process, converting oligosaccharides and disaccharides into glucose. Inhibitors of this enzyme can help manage postprandial blood glucose levels, which is beneficial for treating type 2 diabetes. The compound has shown better inhibitory activity than acarbose, a reference drug, indicating its potential as a new class of diabetes medication.

Anticancer Activity

Indole derivatives, such as the one , have been synthesized and evaluated for their anticancer properties . These compounds can bind to the colchicine site in tubulin, disrupting microtubule dynamics, which is a promising strategy for cancer therapy. The compound’s analogues have shown the ability to inhibit cancer cell migration and overcome drug resistance, suggesting its application in developing novel anticancer drugs.

Tubulin Polymerization Inhibition

The compound’s structure allows it to interact with tubulin, a protein that forms microtubules . By binding to the colchicine site, it can inhibit tubulin polymerization, leading to microtubule fragmentation. This mechanism is critical in the development of drugs that target cell division, particularly in cancer cells.

Metastasis Inhibition

In vivo studies have demonstrated that analogues of this compound significantly inhibit primary tumor growth and decrease tumor metastasis in melanoma xenograft models . This indicates its potential use in preventing the spread of cancer cells, which is a key challenge in cancer treatment.

Overcoming Drug Resistance

One of the significant challenges in cancer treatment is the development of resistance to chemotherapy drugs. The compound’s analogues have shown a significant ability to overcome paclitaxel resistance in taxane-resistant cancer models , suggesting its role in the development of therapies for drug-resistant cancers.

Safety Profile in Biological Systems

It’s important to note that the safety profile of a compound is crucial for its application in therapeutics. Selected compounds related to the one have been evaluated for their effects on cell viability in human normal hepatocyte (LO2) and human liver cancer (HepG2) cells, showing no adverse effects . This highlights the compound’s potential as a safe therapeutic agent.

properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N5O2S/c1-28-18(15-10-24-16-5-3-2-4-14(15)16)26-27-19(28)31-11-17(29)25-12-6-8-13(9-7-12)30-20(21,22)23/h2-10,24H,11H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKJREGXGXBFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

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